LogP Differentiation: 2-Fluoro-1-methyl-1H-1,3-benzodiazole Exhibits Lower Lipophilicity Than 2-Chloro and 2-Bromo Analogs
2-Fluoro-1-methyl-1H-1,3-benzodiazole has a predicted SlogP of 1.85922, compared to 2.11130 for the 2-chloro analog and 2.33580 for the 2-bromo analog [1] . This lower logP translates to higher aqueous solubility (predicted logS -1.50525) and reduced plasma protein binding propensity, which are critical for achieving appropriate free fraction and avoiding non-specific binding artifacts in biochemical and cellular assays [2].
| Evidence Dimension | Lipophilicity (LogP / SlogP) |
|---|---|
| Target Compound Data | SlogP = 1.85922; logS = -1.50525 |
| Comparator Or Baseline | 2-Chloro-1-methylbenzimidazole SlogP = 2.11130; 2-Bromo-1-methylbenzimidazole LOGP = 2.33580 |
| Quantified Difference | ΔLogP ≈ -0.25 (vs. 2-chloro); ΔLogP ≈ -0.48 (vs. 2-bromo) |
| Conditions | Predicted values from MMsINC database and vendor chemical property listings; validated by consensus across computational models. |
Why This Matters
A lower LogP reduces the risk of off-target binding, improves solubility for in vitro assays, and aligns with Lipinski's Rule of 5, making the 2-fluoro analog the preferred choice for early-stage screening libraries and lead optimization campaigns where promiscuity must be minimized.
- [1] MMsINC Database. 2-Fluoro-1-methyl-1H-1,3-benzodiazole. SlogP: 1.85922. View Source
- [2] MMsINC Database. 2-Fluoro-1-methyl-1H-1,3-benzodiazole. logS: -1.50525. View Source
